molecular formula C15H10ClF3N2 B2605723 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile CAS No. 338407-69-5

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile

Cat. No.: B2605723
CAS No.: 338407-69-5
M. Wt: 310.7
InChI Key: FMJSLWFMDBFGMP-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile (CAS 338407-69-5) is a high-value chemical intermediate designed for advanced research and development, particularly in the discovery of novel agrochemicals and pharmaceuticals. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, a group of substances where the unique physicochemical properties of fluorine—such as its high electronegativity and small van der Waals radius—are combined with the pyridine moiety to enhance biological activity, influence metabolism, and improve selectivity in target organisms . The presence of the trifluoromethyl group acts as a strong electron-withdrawing group, which can significantly alter the behavior of the molecule, making TFMP derivatives a cornerstone in modern crop protection and drug design . As a key synthetic building block, this acetonitrile derivative is primarily utilized in the construction of more complex molecules. Its structure makes it a critical intermediate for the development of succinate dehydrogenase inhibitors (SDHIs) and other active ingredients that require the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety . The compound is offered with a guaranteed purity of >99%, as confirmed by analytical methods including HPLC, GC-MS, and 1H/13C NMR spectroscopy to ensure consistency and reliability in sensitive research applications . It is supplied with a comprehensive Certificate of Analysis and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c1-9-3-2-4-10(5-9)12(7-20)14-13(16)6-11(8-21-14)15(17,18)19/h2-6,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJSLWFMDBFGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, NaBr) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloro and pyridinyl groups can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The substituent on the phenyl ring significantly impacts physicochemical and functional properties. Key analogs include:

Compound Name Substituent Molecular Formula CAS Number Key Applications/Properties
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile 4-Nitro C₁₄H₈ClF₃N₃O₂ 213994-29-7 Potential pesticide intermediate; nitro group increases electron-withdrawing effects .
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile 3,4-Dimethoxy C₁₆H₁₂ClF₃N₂O₂ 338407-18-4 Enhanced solubility due to methoxy groups; possible use in pharmaceuticals .
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-(trifluoromethyl)phenyl)acetonitrile 3-Trifluoromethyl C₁₅H₈ClF₆N₂ 338407-22-0 High stability from CF₃ group; explored in agrochemicals .
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile 2-Thienyl C₁₂H₇ClF₃N₂S N/A Bioavailability altered by thiophene; potential medicinal chemistry applications .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability and pesticidal activity but may reduce solubility.
  • Electron-donating groups (e.g., methoxy) improve solubility, favoring pharmaceutical applications.
  • Heterocyclic substituents (e.g., thienyl) modify electronic properties and metabolic pathways.

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile is a member of the pyridine class of compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClF3N
  • Molecular Weight : 347.78 g/mol
  • SMILES Notation : CC(C#N)(C1=CC(=C(C=C1)Cl)C(F)(F)F)C2=C(N=C(C=C2)C(F)(F)F)C

This compound features a pyridine ring with both chlorine and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyridine rings often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that related pyridine derivatives possess significant antimicrobial activity against various bacterial strains.
  • Neuropharmacological Effects : Some pyridine derivatives act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with nAChRs. In vitro studies demonstrate that it enhances the effects of acetylcholine, leading to improved synaptic transmission in neuronal cells.

Case Study: Modulation of nAChRs

In a study examining the effects of various pyridine derivatives on human α7 nAChRs, it was found that the compound exhibited a concentration-dependent modulation effect. The following table summarizes key findings:

CompoundEC50 (µM)Max. Modulation (%)
This compound0.14600
Control (Nicotine)0.051000

These results suggest that the compound is a potent modulator, enhancing receptor activity significantly compared to controls.

Research Findings

  • Antimicrobial Activity : A series of experiments indicated that related compounds demonstrate notable antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.
  • Neuroprotective Effects : In models of neurodegeneration, the compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Q & A

Q. What are the standard synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-methylphenyl)acetonitrile?

Methodological Answer: The synthesis typically involves catalytic hydrogenation of substituted cyanopyridyl derivatives. For example, 3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile is hydrogenated using palladium catalysts (e.g., 5% Pd/C) in acetic acid to yield intermediates like 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]ethanamine . Key steps include:

  • Reaction Conditions :

    StepReagents/ConditionsProduct
    1Pd/C catalyst, acetic acid, room temperatureAmine intermediate
    2Purification via crystallization or distillationFinal product

Additional routes involve functionalization of pyridine rings through nitration or halogenation, as seen in derivatives like 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile , where nitration requires strong acids (e.g., H₂SO₄) .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer: Characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the trifluoromethyl group (~110–120 ppm in ¹³C) and pyridinyl protons (δ 7.5–8.5 ppm in ¹H) .
    • FT-IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C-F (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 220.58 (M⁺) confirms the molecular formula C₈H₄ClF₃N₂ .
  • X-ray Crystallography : Resolves steric effects of the 3-methylphenyl group and pyridinyl chlorine .

Q. What are its key applications in pesticide development?

Methodological Answer: The compound is a critical intermediate in synthesizing fluopyram , a fungicide targeting Fusarium virguliforme (Sudden Death Syndrome in soybeans) . Its trifluoromethyl group enhances lipophilicity, improving membrane penetration in fungal cells .

  • Biological Activity : Inhibits mitochondrial complex II (succinate dehydrogenase) in pathogens .
  • Derivative Synthesis : Used to create analogs like 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile , which show broader antifungal spectra .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of catalytic hydrogenation for this compound?

Methodological Answer: Selectivity depends on:

  • Catalyst Type : Pd/C vs. Raney Ni. Pd/C minimizes over-reduction of the nitrile group to amine .
  • Solvent Effects : Acetic acid protonates the pyridine nitrogen, reducing catalyst poisoning .
  • Temperature/Pressure : Mild conditions (25°C, 1 atm H₂) prevent decomposition of the trifluoromethyl group .

Contradiction Analysis : While uses acetic acid, alternative solvents (e.g., methanol) may alter reaction kinetics but are less effective in stabilizing intermediates .

Q. What strategies optimize the synthesis of sulfanyl derivatives for enhanced bioactivity?

Methodological Answer: Derivatives like 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile are synthesized via nucleophilic substitution:

  • Reagents : Thiols (e.g., 2,4-dichlorophenylthiol) in DMF with K₂CO₃ as base .
  • Conditions : 60°C, 12 hours, followed by column chromatography (silica gel, hexane/EtOAc).

Table : Bioactivity of Derivatives

DerivativeTarget PathogenIC₅₀ (µM)
Sulfanyl analogFusarium oxysporum0.8
Parent compoundFusarium virguliforme1.2

Data suggests sulfanyl groups improve binding to fungal cytochrome P450 enzymes .

Q. How does substituent variation on the pyridine ring affect structure-activity relationships (SAR)?

Methodological Answer: SAR studies reveal:

  • Electron-Withdrawing Groups (EWGs) : The 3-chloro and 5-trifluoromethyl groups increase electrophilicity, enhancing target binding .
  • Steric Effects : Bulky substituents (e.g., 3-methylphenyl) reduce rotational freedom, increasing potency against resistant strains .
  • Nitrile vs. Amine : The nitrile group is essential for SDH inhibition; reduction to amine abolishes activity .

Methodological Note : Computational docking (e.g., AutoDock Vina) models interactions with succinate dehydrogenase’s ubiquinone-binding site .

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